Pcsk9-IN-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

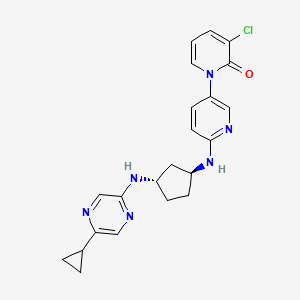

Properties

Molecular Formula |

C22H23ClN6O |

|---|---|

Molecular Weight |

422.9 g/mol |

IUPAC Name |

3-chloro-1-[6-[[(1S,3S)-3-[(5-cyclopropylpyrazin-2-yl)amino]cyclopentyl]amino]-3-pyridinyl]pyridin-2-one |

InChI |

InChI=1S/C22H23ClN6O/c23-18-2-1-9-29(22(18)30)17-7-8-20(25-11-17)27-15-5-6-16(10-15)28-21-13-24-19(12-26-21)14-3-4-14/h1-2,7-9,11-16H,3-6,10H2,(H,25,27)(H,26,28)/t15-,16-/m0/s1 |

InChI Key |

KKYQXYLAXDFPFK-HOTGVXAUSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=C(C3=O)Cl)NC4=NC=C(N=C4)C5CC5 |

Canonical SMILES |

C1CC1C2=CN=C(C=N2)NC3CCC(C3)NC4=NC=C(C=C4)N5C=CC=C(C5=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Mediated Low-Density Lipoprotein Receptor (LDLR) Degradation and its Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the molecular mechanisms governing PCSK9-mediated degradation of the LDLR. It further elucidates the mode of action for inhibitory molecules that disrupt this pathway, serving as a foundational guide for research and development in this therapeutic area. While specific data for a compound designated "Pcsk9-IN-27" is not publicly available, this guide outlines the established mechanisms that any such inhibitor would target.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3][4] Synthesized primarily in the liver, PCSK9 is secreted into the circulation where it functions as a key negative regulator of the LDL receptor (LDLR).[5][6] The LDLR, located on the surface of hepatocytes, is responsible for clearing LDL-C from the bloodstream.[4] By promoting the degradation of the LDLR, PCSK9 reduces the liver's capacity to remove LDL-C, leading to elevated plasma LDL-C levels.[5][7] This mechanism has established PCSK9 as a major therapeutic target for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease.[3][8]

The Molecular Pathway of PCSK9-Mediated LDLR Degradation

The degradation of the LDLR by PCSK9 is a well-orchestrated process involving both extracellular and intracellular events. The primary mechanism involves the binding of secreted PCSK9 to the LDLR on the hepatocyte surface.[1][2]

2.1 Extracellular Binding and Internalization: Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[1][9][10] This interaction is crucial for the subsequent degradation of the receptor.[9] The resulting PCSK9-LDLR complex is then internalized into the cell via clathrin-mediated endocytosis, a process that also involves the adaptor protein ARH.[4][6][11]

2.2 Endosomal Trafficking and Prevention of LDLR Recycling: Following internalization, the complex is trafficked to early endosomes.[5][12] In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases significantly.[9][13] This enhanced binding prevents the conformational changes in the LDLR that are necessary for it to release its ligand (LDL) and recycle back to the cell surface.[12][14]

Normally, after releasing LDL, the LDLR interacts with sorting nexin 17 (SNX17) through its NPxY motif in the intracellular domain, which directs it back to the plasma membrane.[14][15] PCSK9 binding sterically hinders the interaction between the LDLR and SNX17, effectively blocking the recycling pathway.[14][15]

2.3 Lysosomal Degradation: By preventing its recycling, PCSK9 redirects the entire PCSK9-LDLR complex to the late endosomes and subsequently to lysosomes for degradation.[1][2][5][14] This leads to a reduction in the total number of LDLRs on the hepatocyte surface, thereby decreasing the clearance of circulating LDL-C.[5]

There is also evidence for an intracellular pathway where newly synthesized PCSK9 can bind to nascent LDLR in the trans-Golgi network and direct it for lysosomal degradation without ever reaching the cell surface.[1][2] However, the extracellular pathway is considered the major contributor to PCSK9's effect on plasma LDL-C levels.[1]

Mechanism of Action of PCSK9 Inhibitors

The primary mechanism of action for most PCSK9 inhibitors, including monoclonal antibodies and potentially small molecules like "this compound," is the disruption of the interaction between PCSK9 and the LDLR.

By binding to PCSK9, these inhibitors prevent its association with the EGF-A domain of the LDLR.[16] This allows the LDLR to follow its normal recycling pathway after internalizing LDL-C. Consequently, the number of LDLRs on the cell surface is increased, leading to enhanced clearance of LDL-C from the circulation and a reduction in plasma LDL-C levels.

Quantitative Data on PCSK9 Inhibition

While specific data for "this compound" is unavailable, the following table summarizes typical efficacy data for different classes of natural PCSK9 inhibitors, demonstrating the potential for small molecules to modulate PCSK9 expression and function.

| Compound Class | Example Compound | Target Cell Line | Assay | IC50 | Reference |

| Lignan Dimer | Obovatalin A | HepG2 | PCSK9 Expression | 12.0 µM | [8] |

| Lignan Dimer | Obovatalin B | HepG2 | PCSK9 Expression | 45.4 µM | [8] |

| Neolignan | Magnolol | HepG2 | PCSK9 Expression | 22.9 µM | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow for studying PCSK9 inhibitors.

Caption: PCSK9-mediated LDLR degradation pathway.

Caption: Mechanism of action of a PCSK9 inhibitor.

References

- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Secreted PCSK9 decreases the number of LDL receptors in hepatocytes and inlivers of parabiotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally Occurring PCSK9 Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro [mdpi.com]

- 11. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Low Density Lipoprotein Binds to Proprotein Convertase Subtilisin/Kexin Type-9 (PCSK9) in Human Plasma and Inhibits PCSK9-mediated Low Density Lipoprotein Receptor Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide on the Binding Affinity of Inhibitors to Proprotein Convertase Subtilisin/Kevin Type 9 (PCSK9)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific binding affinity data for a compound designated "Pcsk9-IN-27." The following guide provides a comprehensive overview of the binding characteristics of other known inhibitors to PCSK9, details common experimental methodologies, and outlines the relevant biological pathways.

Introduction to PCSK9 and Its Function

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of cholesterol homeostasis.[1][2] Synthesized primarily in the liver, PCSK9 is secreted into the plasma where it functions as a key negative regulator of the low-density lipoprotein receptor (LDLR).[3][4]

The primary mechanism of action involves PCSK9 binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][5] Following this interaction, the PCSK9-LDLR complex is internalized. Instead of the LDLR recycling back to the cell surface to clear more LDL cholesterol (LDL-C) from the circulation, the presence of PCSK9 targets the complex for degradation within lysosomes.[3][6] This reduction in the number of available LDLRs on the cell surface leads to decreased clearance of LDL-C, resulting in higher levels of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[7][8] Therefore, inhibiting the PCSK9-LDLR interaction has become a prime therapeutic strategy for lowering LDL-C.[6]

The PCSK9 Signaling Pathway

The pathway begins with the synthesis of PCSK9 as a zymogen in the endoplasmic reticulum, where it undergoes autocatalytic cleavage to form a mature, active protein.[4][9] It is then secreted and circulates in the plasma. Extracellular PCSK9 binds to the LDLR, leading to the degradation of the receptor and elevated plasma LDL-C.

Quantitative Binding Data for PCSK9 Inhibitors

While data for this compound is unavailable, research has identified numerous other inhibitors, primarily monoclonal antibodies and various small molecules. The binding affinity is a critical parameter for these inhibitors, often expressed as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or as computationally derived binding energy. A lower value for Kd or IC50 typically indicates a higher binding affinity and greater potency.

The table below summarizes binding data for a selection of representative PCSK9 small molecule inhibitors identified through computational screening and in-vitro assays.

| Compound ID | Assay/Method | Reported Binding Affinity/Value | Reference |

| ZINC000051951669 | Molecular Docking | Binding Energy: -13.2 kcal/mol | [8][10] |

| ZINC000011726230 | Molecular Docking | Binding Energy: -11.4 kcal/mol | [8][10] |

| ZINC000068248147 | Molecular Docking | Binding Energy: -10.7 kcal/mol | [8][10] |

| (S)-canadine | Molecular Docking | Binding Energy: -9.8 kcal/mol | [5] |

| Hesperetin | Molecular Docking | Binding Energy: -8.5 kcal/mol | [5] |

| Obovatalin A (27) | PCSK9 Expression Assay | IC50: 12.0 µM (in HepG2 cells) | [11] |

| Plebeic acid A (9) | PCSK9 mRNA Assay | IC50: 24.4 µM (in HepG2 cells) | [11] |

| Wild-Type PCSK9 to LDLR | Biosensor Studies | Kd: ~170 nM (at neutral pH) | [12] |

| Wild-Type PCSK9 to LDLR | Biosensor Studies | Kd: ~1 nM (at acidic/endosomal pH) | [12] |

Note: Binding energies from molecular docking are theoretical calculations of affinity, while IC50 values represent the concentration of an inhibitor required to block 50% of a biological function in vitro.

Experimental Protocols for Determining Binding Affinity

Several biophysical and cell-based methods are employed to characterize the interaction between an inhibitor and PCSK9.

In Vitro PCSK9-LDLR Binding Assay

This assay directly measures the ability of an inhibitor to disrupt the protein-protein interaction between PCSK9 and the LDLR's EGF-A domain.

Methodology:

-

Plate Coating: A 96-well ELISA plate is coated with the recombinant EGF-A domain of the human LDLR.

-

Inhibitor Pre-incubation: Recombinant, purified PCSK9 protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a set period (e.g., 1 hour) at room temperature to allow for binding.[13]

-

Binding Reaction: The PCSK9-inhibitor mixture is then added to the LDLR-coated wells. Any PCSK9 not bound by the inhibitor will bind to the immobilized LDLR domain.

-

Washing: The plate is washed to remove unbound PCSK9 and inhibitor.

-

Detection: A primary antibody specific to PCSK9 (often conjugated to an enzyme like HRP) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitor's efficacy. A dose-response curve is generated by plotting the signal against the inhibitor concentration to determine the IC50 value.[13]

Cell-Based LDL-C Uptake Assay

This functional assay measures the downstream effect of PCSK9 inhibition in a cellular context.

Methodology:

-

Cell Culture: Human hepatocyte cells (e.g., HepG2) are cultured in multi-well plates.

-

Treatment: Cells are treated with recombinant PCSK9 protein in the presence and absence of the test inhibitor at various concentrations.

-

LDL-C Incubation: A fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cell media and incubated for several hours (e.g., 4 hours).[13]

-

Measurement: Cells are washed to remove non-internalized DiI-LDL. The amount of LDL uptake is quantified by measuring the intracellular fluorescence using a plate reader or fluorescence microscopy.

-

Data Analysis: Effective inhibitors will block PCSK9's activity, leading to higher levels of functional LDLR on the cell surface and thus increased uptake of DiI-LDL. The fluorescence signal is plotted against inhibitor concentration to calculate the half-maximal effective concentration (EC50).

Biophysical Methods (e.g., Surface Plasmon Resonance - SPR)

SPR and similar techniques like Bio-Layer Interferometry (BLI) provide detailed kinetic data on the binding interaction, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Methodology:

-

Immobilization: One binding partner (e.g., PCSK9) is immobilized onto a sensor chip surface.

-

Association: A solution containing the other binding partner (the analyte, e.g., the inhibitor) is flowed over the chip surface, and the binding is measured in real-time as a change in the refractive index at the surface.

-

Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the complex is monitored over time.

-

Data Analysis: The resulting sensorgram provides the on-rate and off-rate of the interaction, allowing for precise calculation of the binding affinity (Kd).

References

- 1. PCSK9 - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 5. Finding inhibitors for PCSK9 using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to a Novel Imidazole-Based PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), focusing on its chemical structure, synthesis, and mechanism of action. The information presented is intended to support research and development efforts in the field of cardiovascular disease therapeutics.

Introduction to PCSK9 Inhibition

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have proven effective, there is a significant interest in the development of orally bioavailable small-molecule inhibitors.

This guide focuses on a specific imidazole-based peptidomimetic, herein referred to as Tetraimidazole Compound 7 , which has demonstrated the ability to disrupt the PCSK9-LDLR protein-protein interaction.

Chemical Structure

The chemical structure of Tetraimidazole Compound 7 is presented below:

(Image of the chemical structure of Tetraimidazole Compound 7 would be placed here if image generation were supported).

IUPAC Name: 1,1',1'',1'''-(1,1',1'',1'''-(Benzene-1,2,4,5-tetrayltetrakis(1H-imidazole-4,1-diyl))tetrakis(methylene))tetrakis(N,N-dimethylmethanamine)

Synthesis Pathway and Experimental Protocols

The synthesis of Tetraimidazole Compound 7 is achieved through a multi-step process. A representative synthetic scheme is outlined below.

Caption: Synthetic pathway for Tetraimidazole Compound 7.

Experimental Protocols:

Step 1: Synthesis of 1,2,4,5-tetrakis(1H-imidazol-1-yl)benzene (Intermediate 1)

-

To a solution of 1,2,4,5-tetrabromobenzene (1.0 mmol) in dimethylformamide (DMF, 10 mL) are added imidazole (4.4 mmol), copper(I) iodide (0.4 mmol), and potassium carbonate (8.0 mmol).

-

The reaction mixture is heated to 120 °C and stirred for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 1,1',1'',1'''-(Benzene-1,2,4,5-tetrayltetrakis(1H-imidazole-4,1-diyl))tetra-carbaldehyde (Intermediate 2)

-

To a solution of Intermediate 1 (1.0 mmol) in anhydrous DMF (15 mL) at 0 °C is added phosphorus oxychloride (POCl3, 5.0 mmol) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at 90 °C for 4 hours.

-

The mixture is cooled to room temperature, poured into ice water, and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield Intermediate 2.

Step 3: Synthesis of Tetraimidazole Compound 7

-

To a solution of Intermediate 2 (1.0 mmol) in 1,2-dichloroethane (DCE, 20 mL) is added dimethylamine (10.0 mmol, as a solution in THF).

-

The mixture is stirred for 30 minutes at room temperature, followed by the addition of sodium triacetoxyborohydride (NaBH(OAc)3, 8.0 mmol).

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to give the final product, Tetraimidazole Compound 7.

Mechanism of Action and Signaling Pathway

PCSK9 exerts its function through a well-defined extracellular pathway. Small-molecule inhibitors like Tetraimidazole Compound 7 are designed to directly interfere with this pathway.

Caption: Mechanism of PCSK9 and its inhibition.

Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. This binding prevents the recycling of the LDLR back to the cell surface after endocytosis of the LDLR/LDL-C complex. Instead, the entire complex is targeted for degradation within the lysosome. Tetraimidazole Compound 7 acts as a competitive inhibitor, binding to PCSK9 and blocking its interaction with the LDLR. By preventing the formation of the PCSK9-LDLR complex, the inhibitor allows the LDLR to be recycled back to the cell surface, thereby increasing the capacity of the liver to clear LDL-C from the circulation.

Quantitative Data

The following table summarizes the in vitro biological activity of Tetraimidazole Compound 7.

| Parameter | Value | Description |

| IC50 | 6.04 µM | The half maximal inhibitory concentration for the disruption of the PCSK9-LDLR protein-protein interaction in a biochemical assay. |

| LDL Uptake | Significant increase | At a concentration of 10 µM, the compound was shown to significantly increase the uptake of fluorescently labeled LDL-C in HepG2 cells. |

Conclusion

Tetraimidazole Compound 7 represents a promising scaffold for the development of small-molecule PCSK9 inhibitors. Its ability to disrupt the PCSK9-LDLR interaction in vitro and enhance LDL-C uptake in a cellular model demonstrates the potential of this chemical class. Further optimization of this series could lead to the development of potent, orally bioavailable therapeutics for the management of hypercholesterolemia and the reduction of cardiovascular risk. This guide provides a foundational understanding of this compound's chemical synthesis and biological activity to aid in these future research endeavors.

In Vitro Characterization of a Novel PCSK9 Inhibitor: Pcsk9-IN-27

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, making it a prime target for the development of therapies to manage hypercholesterolemia and reduce the risk of cardiovascular disease.[1][2][3] This document provides a comprehensive technical overview of the in vitro characterization of Pcsk9-IN-27, a novel small molecule inhibitor of PCSK9. We detail the experimental protocols for key assays used to determine its potency, binding kinetics, and cellular activity, and present the corresponding data in a structured format. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical in vitro evaluation of a promising new therapeutic candidate.

Introduction to PCSK9 and its Inhibition

PCSK9 is a serine protease that plays a critical role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][4] It is primarily synthesized and secreted by hepatocytes.[1][5] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of liver cells.[6][7][8] This binding initiates the internalization of the PCSK9-LDLR complex.[2][4] Once inside the cell, within the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the receptor from recycling back to the cell surface.[2][8][9] Instead, the complex is targeted for degradation in the lysosome.[2][4][10] The resulting reduction in the number of LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[1][4][10]

Inhibition of PCSK9 function is a clinically validated strategy for lowering LDL-C.[1][11] By blocking the interaction between PCSK9 and the LDLR, inhibitors allow for the normal recycling of the LDLR to the cell surface, thereby increasing the clearance of LDL-C from the blood.[10][12] this compound is a novel small molecule inhibitor designed to disrupt this protein-protein interaction.

Mechanism of Action of this compound

This compound is hypothesized to act by binding to PCSK9 and inducing a conformational change that prevents its interaction with the LDLR. This allosteric inhibition mechanism is a key area of investigation in the in vitro characterization of this compound.

Below is a diagram illustrating the PCSK9 signaling pathway and the proposed mechanism of action for this compound.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. article.imrpress.com [article.imrpress.com]

- 5. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pcsk9-IN-27: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for hypercholesterolemia. Inhibition of the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). While monoclonal antibodies have proven successful, the quest for orally bioavailable small molecule inhibitors remains a significant focus of research. This technical guide details the discovery and development of Pcsk9-IN-27, a potent small molecule inhibitor of the PCSK9-LDLR interaction. Information regarding its discovery, mechanism of action, and preclinical evaluation has been compiled from patent literature and publicly available data.

Introduction to PCSK9 and its Role in Cholesterol Metabolism

PCSK9 is a serine protease primarily synthesized and secreted by the liver. Its main function is to regulate the number of LDLRs on the surface of hepatocytes.[1][2] By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby preventing its recycling to the cell surface.[1][2] This reduction in LDLR density leads to decreased clearance of circulating LDL-C, resulting in elevated plasma LDL-C levels.[1]

Genetic studies have provided strong validation for PCSK9 as a therapeutic target. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[1] Conversely, loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular events.[1]

Discovery of this compound

This compound, also identified as Compound 108 in patent literature, emerged from drug discovery programs aimed at identifying non-peptidic, small molecule inhibitors of the PCSK9-LDLR protein-protein interaction. The development of such molecules presents a significant challenge due to the large and relatively flat interface between the two proteins.

The discovery of this compound is detailed in the patent application WO2024062089A1, filed by AstraZeneca AB, with Gavin Donal O'Mahony listed among the inventors. While a detailed narrative of the lead identification and optimization process is not publicly available in peer-reviewed literature, the patent discloses the chemical structure and initial biological activity of a series of compounds, including this compound.

Mechanism of Action

This compound functions as a direct inhibitor of the PCSK9-LDLR interaction. By binding to PCSK9, it allosterically or directly blocks the site of interaction with the LDLR's EGF-A domain. This prevents the formation of the PCSK9-LDLR complex and subsequent lysosomal degradation of the LDLR. With the degradative pathway inhibited, more LDLRs are recycled back to the hepatocyte surface, leading to increased clearance of LDL-C from the bloodstream.

Below is a diagram illustrating the signaling pathway of PCSK9 and the inhibitory effect of this compound.

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Quantitative Data

The following table summarizes the reported in vitro activity of this compound.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | PCSK9 | PCSK9-LDLR Binding Assay | 3.4 | MedChemExpress |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for assessing PCSK9 inhibitors, the following protocols are representative of the types of assays likely used.

In Vitro PCSK9-LDLR Binding Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the binding of PCSK9 to the LDLR.

Methodology: A common method is a biochemical immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).

-

ELISA Protocol:

-

A microplate is coated with recombinant human LDLR-EGF-A domain.

-

A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

The PCSK9-compound mixture is added to the LDLR-coated plate and incubated to allow binding.

-

The plate is washed to remove unbound PCSK9.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PCSK9.

-

After another wash step, a chromogenic HRP substrate is added, and the colorimetric signal is measured using a plate reader.

-

The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated from the dose-response curve.

-

Cell-Based LDLR Degradation Assay

Objective: To assess the ability of a test compound to prevent PCSK9-mediated degradation of LDLR in a cellular context.

Methodology: Human hepatocyte-derived cell lines, such as HepG2 cells, are typically used.

-

Western Blot Protocol:

-

HepG2 cells are seeded in multi-well plates and cultured to confluence.

-

Cells are treated with the test compound at various concentrations for a specified period.

-

Recombinant human PCSK9 is then added to the culture medium to induce LDLR degradation.

-

After incubation, cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for the LDLR, followed by an HRP-conjugated secondary antibody.

-

A loading control, such as β-actin, is also probed to ensure equal protein loading.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified.

-

An increase in LDLR band intensity in the presence of the compound indicates inhibition of PCSK9-mediated degradation.

-

Cellular LDL-C Uptake Assay

Objective: To measure the functional consequence of LDLR protection, i.e., the enhancement of LDL-C uptake by liver cells.

Methodology: This assay also utilizes cell lines like HepG2.

-

Fluorescent LDL-C Uptake Protocol:

-

HepG2 cells are cultured in a multi-well plate.

-

Cells are incubated with the test compound and recombinant PCSK9, similar to the LDLR degradation assay.

-

Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the culture medium.

-

After an incubation period to allow for cellular uptake, the cells are washed to remove extracellular DiI-LDL.

-

The intracellular fluorescence is measured using a fluorescence plate reader or visualized by fluorescence microscopy.

-

An increase in intracellular fluorescence in compound-treated cells indicates enhanced LDL-C uptake.

-

Below is a diagram illustrating a typical experimental workflow for screening small molecule PCSK9 inhibitors.

References

Cellular Targets of Pcsk9-IN-27: A Technical Guide to On-Target Activity and Off-Target Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pcsk9-IN-27, also identified as Compound 108, is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inhibiting PCSK9, this compound prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR availability on the surface of hepatocytes and enhanced clearance of LDL cholesterol (LDL-C) from the bloodstream. While the primary target and mechanism of action are established, a comprehensive understanding of any potential off-target interactions is critical for its continued development as a therapeutic agent.

This technical guide summarizes the currently available data on this compound, with a primary focus on its known on-target activity. As public information regarding the broader cellular targets of this compound beyond PCSK9 is not available, this document also provides a detailed overview of the standard experimental methodologies employed to identify and characterize the off-target profiles of small molecule inhibitors.

Quantitative Data for this compound

The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its intended target, PCSK9.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound (Compound 108) | PCSK9 | Biochemical Assay | 3.4 | [1] |

Signaling Pathway of the Primary Target: PCSK9

The intended therapeutic effect of this compound is mediated through the disruption of the PCSK9 signaling pathway, which plays a crucial role in cholesterol homeostasis. The diagram below illustrates the mechanism by which PCSK9 reduces LDLR levels and how an inhibitor like this compound can counteract this effect.

Caption: PCSK9-mediated LDLR degradation and its inhibition.

Experimental Protocols for Off-Target Identification

A rigorous assessment of a drug candidate's selectivity is paramount. The following are key experimental protocols used to identify and validate the off-target interactions of small molecule inhibitors. While specific data for this compound is not available, these methods represent the industry standard for such investigations.

Kinome Scanning and Profiling

Given that a large number of small molecule drugs interact with kinases, kinome profiling is a standard initial step to assess selectivity.

Methodology:

-

Competitive Binding Assays (e.g., KINOMEscan™): This technique quantifies the ability of a test compound to compete with a proprietary ligand for the active site of a large panel of kinases (typically over 400).[2][3]

-

A DNA-tagged kinase is immobilized on a solid support.

-

The test compound (this compound) is incubated with the immobilized kinase.

-

A proprietary, broadly active kinase inhibitor is added as a competitor.

-

The amount of kinase that remains bound to the solid support after washing is quantified using qPCR of the DNA tag. A potent interaction between the test compound and the kinase results in a lower amount of the tagged kinase being captured.

-

Results are often reported as the percentage of control or as dissociation constants (Kd) for identified hits.[2]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a complex cellular environment and can be adapted for proteome-wide off-target screening.[4][5] The principle is that a protein's thermal stability increases upon ligand binding.

Methodology:

-

Cell Treatment: Intact cells are incubated with the test compound (this compound) or a vehicle control (e.g., DMSO).

-

Heating: The cell suspensions are heated to a range of temperatures. Proteins that are not stabilized by a ligand will denature and aggregate at lower temperatures.

-

Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[6]

-

Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[5] For proteome-wide analysis, the soluble fractions are analyzed by mass spectrometry to identify all proteins stabilized by the compound.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This approach aims to "pull down" the cellular targets of a compound from a cell lysate.

Methodology:

-

Immobilization of the Compound: this compound is chemically synthesized with a linker and attached to a solid support, such as sepharose beads, creating an affinity matrix.

-

Incubation with Lysate: The affinity matrix is incubated with a cell or tissue lysate, allowing proteins that bind to the compound to be captured.

-

Washing: The matrix is washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the matrix, often by using an excess of the free compound or by changing buffer conditions.

-

Identification by Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Proteins that are significantly enriched in the this compound pulldown compared to a control matrix are considered potential off-targets.

Workflow for Off-Target Identification and Validation

The process of identifying and validating off-target effects is a multi-step endeavor, starting with broad screening and progressing to more focused validation assays.

Caption: A generalized workflow for identifying and validating off-target interactions.

Conclusion

This compound is a potent inhibitor of PCSK9, representing a promising small molecule approach to LDL-C reduction. While its on-target activity is documented, a comprehensive evaluation of its selectivity profile is a necessary component of its preclinical and clinical development. The experimental strategies outlined in this guide, including kinome scanning, cellular thermal shift assays, and affinity chromatography with mass spectrometry, provide a robust framework for elucidating any potential off-target interactions. Such studies are essential to fully characterize the safety and therapeutic window of this compound and to ensure its efficacy is not confounded by unintended molecular interactions.

References

- 1. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wp.unil.ch [wp.unil.ch]

A Technical Deep Dive into the Pharmacokinetics and Pharmacodynamics of PCSK9 Inhibition

Disclaimer: No specific compound designated "Pcsk9-IN-27" was identified in a comprehensive search of publicly available scientific literature. This technical guide will therefore focus on the well-characterized PCSK9 inhibitor, evolocumab, as a representative example to illustrate the pharmacokinetics and pharmacodynamics of this therapeutic class. The data and methodologies presented are based on published preclinical and clinical studies of evolocumab.

Introduction to PCSK9 and its Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within lysosomes.[2][3][4] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[2][4]

PCSK9 inhibitors are a class of therapeutic agents designed to block the interaction between PCSK9 and LDLR.[3] By neutralizing circulating PCSK9, these inhibitors prevent LDLR degradation, leading to increased recycling of the receptor to the hepatocyte surface.[3][5][6] This enhanced LDLR availability results in more efficient clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[3]

Pharmacokinetics of Evolocumab

Evolocumab is a fully human monoclonal immunoglobulin G2 (IgG2) that specifically binds to human PCSK9.[7][8] Its pharmacokinetic profile is characterized by nonlinear kinetics due to its high-affinity binding to its target, PCSK9.[7][8][9]

Absorption and Distribution

Following subcutaneous administration, evolocumab exhibits good bioavailability. The apparent volume of distribution is relatively small, suggesting its distribution is primarily confined to the circulatory system with limited tissue penetration.[10]

Metabolism and Elimination

As a monoclonal antibody, evolocumab is expected to be metabolized into small peptides and individual amino acids through common protein catabolism pathways. Its elimination is characterized by two main routes: a saturable, target-mediated pathway at lower concentrations through binding to PCSK9, and a nonsaturable proteolytic pathway at higher concentrations.[7][8] The effective half-life of evolocumab is estimated to be between 11 and 17 days.[7][8]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for evolocumab based on data from clinical studies.

| Parameter | Value | Reference |

| Bioavailability (subcutaneous) | 72% | [10] |

| Apparent Volume of Distribution | ~3.3 L | [10] |

| Time to Maximum Concentration (Tmax) | 3-4 days | |

| Effective Half-life | 11-17 days | [7][8] |

| Clearance | Nonlinear, concentration-dependent | [7][8] |

Pharmacodynamics of Evolocumab

The pharmacodynamic effects of evolocumab are rapid and robust, leading to significant reductions in free PCSK9 and consequently, LDL-C levels.

Onset and Duration of Action

The onset of action is swift, with maximal suppression of free PCSK9 occurring within four hours of administration.[7][8] This leads to a rapid decrease in plasma LDL-C levels. At steady-state, peak reductions in LDL-C are observed approximately one week after a 140 mg every two weeks (Q2W) dose and two weeks after a 420 mg once monthly (QM) dose.[7][8] LDL-C levels gradually return towards baseline over the dosing interval.[7][8]

Dose-Dependent Efficacy

Clinical trials have consistently demonstrated that evolocumab produces a dose-dependent reduction in LDL-C levels. Dosing regimens of 140 mg Q2W or 420 mg QM have been shown to reduce LDL-C by approximately 55-75% compared to placebo.[7][8]

Impact on Other Lipid Parameters

In addition to its profound effect on LDL-C, evolocumab has also been shown to reduce levels of other atherogenic lipoproteins, including a modest decrease in triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C) and apolipoprotein A1 (apoAI) levels.[11]

Experimental Protocols

The pharmacokinetic and pharmacodynamic profiles of evolocumab have been characterized through a series of preclinical and clinical studies.

Preclinical Studies

-

In vitro studies: These experiments typically involve assays to determine the binding affinity of the inhibitor to PCSK9 and its ability to block the PCSK9-LDLR interaction.

-

In vivo animal models: Studies in various animal models, including mice and non-human primates, are conducted to assess the pharmacokinetics, pharmacodynamics, and safety of the inhibitor. These studies often involve administering the drug and measuring plasma concentrations of the drug, PCSK9, and various lipid parameters over time.

Clinical Trials

-

Phase I Studies: These are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the inhibitor.

-

Phase II and III Studies: These larger trials are conducted in patients with hypercholesterolemia to evaluate the efficacy and safety of different dosing regimens. Key endpoints in these trials include the percentage change in LDL-C from baseline, as well as the effects on other lipid parameters and cardiovascular outcomes.[12]

Signaling Pathways and Experimental Workflows

PCSK9-Mediated LDLR Degradation Pathway

The following diagram illustrates the mechanism by which PCSK9 promotes the degradation of the LDL receptor.

Caption: PCSK9 binds to the LDLR, leading to its degradation in the lysosome.

Mechanism of Action of a PCSK9 Inhibitor

This diagram shows how a PCSK9 inhibitor, such as evolocumab, blocks the action of PCSK9, thereby increasing the number of LDL receptors on the cell surface.

Caption: A PCSK9 inhibitor prevents PCSK9 from binding to the LDLR, promoting LDLR recycling.

Clinical Trial Workflow for a PCSK9 Inhibitor

This diagram outlines a typical workflow for a clinical trial evaluating a PCSK9 inhibitor.

Caption: A standard workflow for a clinical trial of a PCSK9 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.imrpress.com [article.imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UpToDate 2018 [doctorabad.com]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

The Effect of Pcsk9-IN-27 on Cholesterol Metabolism in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor Pcsk9-IN-27 and its role in the regulation of cholesterol metabolism within hepatocytes. The document outlines the mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] Synthesized primarily in the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding initiates the internalization of the PCSK9-LDLR complex, targeting it for lysosomal degradation.[1][3] By promoting the degradation of LDLR, PCSK9 reduces the number of receptors available on the cell surface to clear circulating low-density lipoprotein cholesterol (LDL-C), thereby leading to elevated plasma LDL-C levels.[1][3][4] Inhibition of PCSK9 is a clinically validated strategy to increase LDLR recycling, enhance LDL-C clearance, and lower plasma cholesterol.[3][4]

This compound: A Potent Small Molecule Inhibitor of PCSK9

This compound, also identified as Compound 108, is a potent small molecule inhibitor of PCSK9. Its primary mechanism of action is to disrupt the interaction between PCSK9 and the LDLR, which in turn reduces the degradation of the LDLR and enhances the uptake of LDL-C by hepatocytes.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. This data highlights its high potency in inhibiting the PCSK9-LDLR interaction.

| Compound | Target | Assay | IC50 (nM) | Source |

| This compound (Compound 108) | PCSK9 | PCSK9-LDLR Binding Assay | 3.4 | MedChemExpress |

Table 1: In vitro potency of this compound.

Mechanism of Action and Signaling Pathway

This compound functions by directly or allosterically inhibiting the binding of extracellular PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte cell surface. This inhibition prevents the formation of the PCSK9-LDLR complex and its subsequent endocytosis and trafficking to the lysosome for degradation. As a result, the LDLR is recycled back to the cell surface, leading to an increased capacity for hepatocytes to clear LDL-C from the circulation.

Caption: PCSK9 signaling and inhibition by this compound.

Experimental Protocols

The following sections detail the experimental methodologies for characterizing the effects of this compound on cholesterol metabolism in hepatocytes. These protocols are based on standard techniques used in the field.

PCSK9-LDLR Binding Assay (In Vitro)

This assay is designed to quantify the ability of a test compound, such as this compound, to inhibit the binding of PCSK9 to the LDLR. A common format is a solid-phase binding assay using recombinant proteins.

Materials:

-

96-well microplate

-

Recombinant human LDLR ectodomain

-

Recombinant human PCSK9 (biotinylated or His-tagged)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Streptavidin-HRP or Anti-His-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader with chemiluminescence detection

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant human LDLR ectodomain (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of this compound to the wells.

-

PCSK9 Incubation: Add a constant concentration of biotinylated or His-tagged PCSK9 to the wells and incubate for 1-2 hours at room temperature to allow binding to the coated LDLR.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-HRP or Anti-His-HRP conjugate and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the signal using a plate reader.

-

Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for PCSK9-LDLR Binding Assay.

Western Blot for LDLR Protein Levels in Hepatocytes

This protocol is used to determine the effect of this compound on the total cellular levels of LDLR protein in a hepatocyte cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

This compound

-

Recombinant human PCSK9

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LDLR, anti-beta-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture: Culture HepG2 cells to 70-80% confluency.

-

Treatment: Treat the cells with recombinant PCSK9 in the presence or absence of varying concentrations of this compound for 12-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against LDLR overnight at 4°C. Subsequently, probe with a loading control antibody (e.g., beta-actin).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.

LDL-C Uptake Assay in Hepatocytes

This assay measures the functional consequence of increased LDLR levels, which is the enhanced uptake of LDL-C from the surrounding medium.

Materials:

-

HepG2 cells

-

Cell culture medium (including lipoprotein-deficient serum for starvation)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

This compound

-

Recombinant human PCSK9

-

PBS

-

Formaldehyde for fixing (optional)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate (e.g., 96-well, black-walled for fluorescence).

-

Cholesterol Starvation: To upregulate LDLR expression, incubate the cells in a medium containing lipoprotein-deficient serum for 16-24 hours.

-

Treatment: Treat the cells with recombinant PCSK9 with or without various concentrations of this compound for 4-6 hours.

-

LDL-C Uptake: Add DiI-LDL to the medium and incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.

-

Quantification:

-

Microscopy: Fix the cells (optional) and visualize the internalized DiI-LDL using a fluorescence microscope.

-

Plate Reader: Lyse the cells and measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: An increase in fluorescence intensity in the presence of this compound indicates enhanced LDL-C uptake.

Logical Relationships and Expected Outcomes

The inhibition of the PCSK9-LDLR interaction by this compound sets off a cascade of events that ultimately leads to a reduction in plasma LDL-C. The logical flow of this process is depicted below.

References

The Role of Small Molecule PCSK9 Inhibitors in Atherosclerosis Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the prevention of atherosclerosis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have demonstrated significant clinical efficacy, the development of small molecule inhibitors represents a promising therapeutic alternative. This technical guide provides an in-depth overview of the role of small molecule PCSK9 inhibitors, with a specific focus on the pre-clinical compound Pcsk9-IN-27, in the context of atherosclerosis prevention. It details the underlying mechanism of action, outlines key experimental protocols for evaluation, and presents a framework for data interpretation.

Introduction to PCSK9 and its Role in Atherosclerosis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease primarily synthesized in the liver. Its main function is to regulate the number of low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes.[1] By binding to the LDLR, PCSK9 targets the receptor for lysosomal degradation, thereby preventing its recycling back to the cell surface.[1][2] This reduction in LDLR density leads to decreased clearance of circulating LDL-C, contributing to hypercholesterolemia and the initiation and progression of atherosclerosis.

The development of atherosclerosis is a complex process involving lipid deposition, inflammation, and cellular proliferation within the arterial wall. Elevated LDL-C is a primary driver of this process. The inhibition of PCSK9 has been shown to not only lower LDL-C levels but also to potentially exert pleiotropic effects, including the reduction of inflammation, which are beneficial in preventing atherosclerosis.[3][4][5]

Mechanism of Action of Small Molecule PCSK9 Inhibitors

Small molecule inhibitors of PCSK9, such as this compound, are designed to interfere with the interaction between PCSK9 and the LDLR. Unlike monoclonal antibodies that bind to circulating PCSK9, small molecules can be designed to inhibit PCSK9 activity through various mechanisms, including blocking the catalytic domain or interfering with the protein-protein interaction with the LDLR. The ultimate effect is an increase in the number of LDLRs on the hepatocyte surface, leading to enhanced LDL-C uptake from the circulation and a reduction in plasma LDL-C levels.[1][6]

This compound (also known as Compound 108) is a potent PCSK9 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 3.4 nM.[1][7][8][9][10] Its mechanism of action involves reducing LDLR degradation and consequently increasing LDL-C uptake.[1][8][9][10]

Quantitative Data for this compound

Currently, publicly available quantitative data for this compound is limited. The following table summarizes the known in vitro efficacy data.

| Parameter | Value | Reference |

| IC50 (PCSK9 Inhibition) | 3.4 nM | [1][7][8][9][10] |

| LDLR Recovery | >30% at 20 µM | [11] |

| DiI-LDL Uptake | >150% at 20 µM | [11] |

No in vivo efficacy, pharmacokinetic, or toxicology data for this compound is currently available in the public domain.

Key Experimental Protocols for Evaluating PCSK9 Inhibitors

The evaluation of a novel PCSK9 inhibitor like this compound involves a series of in vitro and in vivo experiments to characterize its efficacy, mechanism of action, and potential for therapeutic development.

In Vitro Assays

-

PCSK9-LDLR Binding Assay:

-

Objective: To determine the inhibitory effect of the compound on the interaction between PCSK9 and the LDLR.

-

Methodology: A common method is a biochemical assay using purified recombinant human PCSK9 and the extracellular domain of the LDLR. The interaction can be detected using techniques such as ELISA, AlphaLISA, or Surface Plasmon Resonance (SPR). The compound is incubated with PCSK9 prior to the addition of the LDLR, and the inhibition of binding is measured. The IC50 value is then calculated from a dose-response curve.

-

-

Cellular LDLR Expression Assay:

-

Objective: To assess the effect of the compound on LDLR protein levels on the cell surface.

-

Methodology: A human hepatocyte cell line (e.g., HepG2) is treated with the test compound in the presence of recombinant PCSK9. Cell surface LDLR levels are then quantified using flow cytometry with a fluorescently labeled anti-LDLR antibody or by western blotting of cell lysates.

-

-

LDL-C Uptake Assay:

-

Objective: To measure the functional consequence of increased LDLR expression, i.e., the uptake of LDL-C.

-

Methodology: HepG2 cells are treated with the compound and PCSK9. Subsequently, fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium. The cellular uptake of DiI-LDL is then quantified using fluorescence microscopy or flow cytometry.

-

In Vivo Models of Atherosclerosis

-

Apolipoprotein E-deficient (ApoE-/-) Mice:

-

Objective: To evaluate the efficacy of the compound in a genetically predisposed model of atherosclerosis.

-

Methodology: ApoE-/- mice are fed a high-fat or Western-type diet to induce hypercholesterolemia and atherosclerotic plaque development. The mice are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) for a specified duration (typically 8-16 weeks).

-

Endpoints:

-

Plasma lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

-

Quantification of atherosclerotic lesion area in the aorta (en face analysis) and aortic root (histological analysis with Oil Red O staining).

-

Immunohistochemical analysis of plaque composition (e.g., macrophage content, smooth muscle cell content, collagen content).

-

-

-

LDLR-deficient (Ldlr-/-) Mice:

-

Objective: To assess the compound's efficacy in another relevant genetic model of hypercholesterolemia.

-

Methodology: Similar to the ApoE-/- model, Ldlr-/- mice are fed an atherogenic diet and treated with the compound. This model is particularly useful for studying compounds that act independently of the LDLR.

-

Visualization of Key Pathways and Workflows

PCSK9 Signaling Pathway and Point of Intervention

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation [frontiersin.org]

- 4. An Update on the Role of PCSK9 in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. PCSK9 inhibitors: A new promising lipid-lowering therapy [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Application Notes and Protocols for Studying LDL Receptor Recycling Pathways with Pcsk9-IN-27

Disclaimer: The following application notes and protocols are provided for a hypothetical small molecule inhibitor, designated "Pcsk9-IN-27". As of the date of this document, "this compound" is not a known entity in publicly available scientific literature. Therefore, the data presented are illustrative examples based on typical results for small molecule PCSK9 inhibitors. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize a novel small molecule inhibitor of the PCSK9-LDLR interaction and its effect on LDL receptor recycling.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the internalization and subsequent lysosomal degradation of the receptor.[1][2] This process prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3][4] Elevated levels of circulating LDL-C are a major risk factor for atherosclerotic cardiovascular disease.

This compound is a hypothetical, potent, and selective small molecule inhibitor of the PCSK9-LDLR interaction. By binding to PCSK9, this compound is designed to allosterically prevent its association with the LDLR. This inhibition is expected to preserve the population of cell surface LDLRs, enhance their recycling, and consequently increase the uptake of LDL-C into cells, leading to lower plasma LDL-C levels. These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on the LDL receptor recycling pathway.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the protocols described herein.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | This compound | Control Inhibitor |

| PCSK9-LDLR Binding Assay | IC50 (nM) | 50 | 100 |

| Surface Plasmon Resonance | KD (nM) | 25 | 60 |

Table 2: Cellular Activity of this compound in HepG2 Cells

| Assay Type | Parameter | This compound | Vehicle Control |

| LDL Uptake Assay | EC50 (nM) | 150 | - |

| Max LDL Uptake (%) | 180 | 100 | |

| LDLR Protein Levels (Western Blot) | Fold Increase | 2.5 | 1.0 |

| LDLR Cell Surface Expression (FACS) | MFI Fold Change | 2.2 | 1.0 |

Experimental Protocols

Protocol 1: In Vitro PCSK9-LDLR Binding Assay

This assay is designed to quantify the ability of this compound to inhibit the interaction between recombinant human PCSK9 and the LDLR extracellular domain.

Materials:

-

Recombinant Human PCSK9 (His-tagged)

-

Recombinant Human LDLR-extracellular domain (Fc-tagged)

-

Assay Buffer (e.g., PBS, 0.05% Tween-20, 1% BSA)

-

This compound

-

Control Inhibitor (e.g., a known small molecule inhibitor or neutralizing antibody)

-

96-well high-binding microplate

-

Anti-His HRP-conjugated antibody

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat a 96-well plate with 100 µL/well of 2 µg/mL LDLR-Fc in PBS overnight at 4°C.

-

Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

-

Block the plate with 200 µL/well of Assay Buffer for 1 hour at room temperature.

-

Prepare serial dilutions of this compound and the control inhibitor in Assay Buffer.

-

In a separate plate, pre-incubate 50 µL of 1 µg/mL His-PCSK9 with 50 µL of the serially diluted compounds for 30 minutes at room temperature.

-

Wash the LDLR-coated plate three times with Wash Buffer.

-

Transfer 100 µL of the pre-incubated PCSK9-compound mixtures to the LDLR-coated plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of anti-His HRP-conjugated antibody (diluted in Assay Buffer) and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL/well of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular LDL Uptake Assay

This protocol measures the effect of this compound on the uptake of fluorescently labeled LDL in a hepatocyte cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Complete Growth Medium (e.g., DMEM with 10% FBS)

-

Serum-free Medium

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant Human PCSK9

-

This compound

-

Vehicle Control (e.g., DMSO)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or high-content imaging system

Procedure:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Wash the cells once with PBS and incubate in serum-free medium for 24 hours to upregulate LDLR expression.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Treat the cells with the diluted this compound or vehicle control for 4 hours.

-

Add recombinant human PCSK9 to all wells (except for the no-PCSK9 control) at a final concentration of 10 µg/mL and incubate for 1 hour.

-

Add DiI-LDL to each well at a final concentration of 10 µg/mL.

-

Incubate for 4 hours at 37°C.

-

Wash the cells three times with ice-cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 554/571 nm for DiI).

-

Calculate the EC50 value for LDL uptake enhancement.

Protocol 3: Immunofluorescence Staining for LDLR Localization

This protocol visualizes the effect of this compound on the cellular localization and surface expression of the LDLR.

Materials:

-

HepG2 cells grown on glass coverslips

-

Complete Growth Medium

-

Serum-free Medium

-

Recombinant Human PCSK9

-

This compound

-

Vehicle Control

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody against LDLR

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed HepG2 cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound or vehicle control in the presence of recombinant PCSK9 as described in Protocol 2.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-LDLR antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the LDLR signal intensity and localization.

Visualization of Pathways and Workflows

Caption: PCSK9-mediated degradation of the LDL receptor.

References

- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 3. PCSK9 in vitro binding assays [bio-protocol.org]

- 4. Research Portal [scholarship.miami.edu]

Application Notes and Protocols for the Investigation of Pcsk9-IN-27 in Combination with Statins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a important regulator of cholesterol metabolism.[1] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2] Statins, the cornerstone of hypercholesterolemia treatment, inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. This leads to an upregulation of LDLR expression.[1] However, statins also increase the expression of PCSK9, which can attenuate their LDL-lowering effect.[1]

This document provides a comprehensive guide for the preclinical and clinical investigation of Pcsk9-IN-27, a novel investigational PCSK9 inhibitor, in combination with statin therapy. The synergistic action of inhibiting PCSK9 and cholesterol synthesis is anticipated to result in a more profound and sustained reduction in LDL-C levels than either agent alone.[3] The protocols outlined below are based on established methodologies for evaluating PCSK9 inhibitors and can be adapted for the specific characteristics of this compound.

Signaling Pathway of PCSK9 and Statins

The following diagram illustrates the interplay between statins, PCSK9, and the LDL receptor, highlighting the rationale for combination therapy.

Caption: Mechanism of action of statins and this compound.

Experimental Workflow

A general workflow for the preclinical and clinical evaluation of this compound in combination with statins is depicted below.

Caption: Experimental workflow for this compound development.

Preclinical Evaluation: Protocols

In Vitro Assays

1. PCSK9-LDLR Binding Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting the binding of PCSK9 to the LDLR.

-

Methodology:

-

Coat a 96-well plate with recombinant human LDLR.

-

Pre-incubate varying concentrations of this compound with a fixed concentration of biotinylated human PCSK9.

-

Add the this compound/biotinylated PCSK9 mixture to the LDLR-coated plate and incubate.

-

Wash the plate to remove unbound components.

-

Add streptavidin-horseradish peroxidase (HRP) and incubate.

-

Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value of this compound.

-

2. Cellular LDL-C Uptake Assay

-

Objective: To assess the effect of this compound, alone and in combination with a statin, on LDL-C uptake by hepatocytes.

-

Methodology:

-

Culture human hepatoma cells (e.g., HepG2) in a 96-well plate.

-

Treat the cells with varying concentrations of this compound, a statin (e.g., atorvastatin), or a combination of both for 24-48 hours.

-

Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for 4 hours.

-

Wash the cells to remove unbound DiI-LDL.

-

Lyse the cells and measure the fluorescence intensity.

-

Normalize the fluorescence to the total protein content in each well.

-

In Vivo Animal Models

1. Mouse Model of Hypercholesterolemia

-

Objective: To evaluate the in vivo efficacy and safety of this compound in combination with a statin in a relevant animal model.

-

Animal Model: APOE*3-Leiden.CETP mice, which develop a human-like lipoprotein profile and are responsive to lipid-lowering therapies.[3]

-

Experimental Design:

-

Acclimatize the mice and feed them a Western-type diet to induce hypercholesterolemia.

-

Divide the mice into the following treatment groups (n=10-15 per group):

-

Vehicle control

-

Statin (e.g., rosuvastatin)

-

This compound (multiple dose levels)

-

This compound (selected dose) + Statin

-

-

Administer the treatments for a specified duration (e.g., 4-8 weeks).

-

Collect blood samples at baseline and at the end of the study for lipid profile and biomarker analysis.

-

At the end of the study, sacrifice the animals and collect tissues (e.g., liver, aorta) for further analysis.

-

Clinical Development: Protocols

Phase I Clinical Trial

-

Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single ascending doses of this compound in healthy volunteers.

-

Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.

-

Key Assessments:

-

Adverse event monitoring

-

Vital signs, ECGs, and clinical laboratory tests

-

Pharmacokinetic profiling of this compound

-

Pharmacodynamic (PD) assessment of plasma PCSK9 levels and lipid profiles

-

Phase II Clinical Trial

-